molecular formula C29H30N2O2S2 B11676949 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11676949
M. Wt: 502.7 g/mol
InChI Key: MQQXWNZDWZCVSB-UHFFFAOYSA-N
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Description

1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzothiazole ring, a tetrahydroquinoline moiety, and various substituents

Preparation Methods

The synthesis of 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-ethoxy-1,3-benzothiazole-2-thiol with an appropriate acetylating agent, followed by the reaction with 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion .

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Mechanism of Action

The mechanism of action of 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cell function .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H30N2O2S2

Molecular Weight

502.7 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C29H30N2O2S2/c1-5-33-21-15-16-23-25(17-21)35-27(30-23)34-18-26(32)31-24-14-10-9-13-22(24)29(4,19-28(31,2)3)20-11-7-6-8-12-20/h6-17H,5,18-19H2,1-4H3

InChI Key

MQQXWNZDWZCVSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4C(CC3(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

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